Ethyl-di-(2-isopropylphenyl)phosphonoacetate
Overview
Description
Ethyl-di-(2-isopropylphenyl)phosphonoacetate is a complex organic compound characterized by its unique structural properties and reactivity. This compound finds applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-di-(2-isopropylphenyl)phosphonoacetate typically involves the reaction of di-(2-isopropylphenyl)phosphonic acid with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Ethyl-di-(2-isopropylphenyl)phosphonoacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs.
Scientific Research Applications
Ethyl-di-(2-isopropylphenyl)phosphonoacetate is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in biochemical studies and as a tool for probing biological systems.
Medicine: Investigated for potential therapeutic uses and as a precursor for drug development.
Industry: Utilized in materials science for the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Ethyl-di-(2-isopropylphenyl)phosphonoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
Ethyl-di-(2-isopropylphenyl)phosphonoacetate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethyl [bis(2-isopropylphenoxy)phosphoryl]acetate
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Ethyl-di-(2-isopropylphenyl)phosphonate
These compounds share structural similarities but differ in their reactivity and applications, making this compound distinct in its utility.
Properties
IUPAC Name |
ethyl 2-bis(2-propan-2-ylphenoxy)phosphorylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O5P/c1-6-25-22(23)15-28(24,26-20-13-9-7-11-18(20)16(2)3)27-21-14-10-8-12-19(21)17(4)5/h7-14,16-17H,6,15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJOYTOFBGFNDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC=CC=C1C(C)C)OC2=CC=CC=C2C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201854 | |
Record name | Ethyl 2-[bis[2-(1-methylethyl)phenoxy]phosphinyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188945-44-0 | |
Record name | Ethyl 2-[bis[2-(1-methylethyl)phenoxy]phosphinyl]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188945-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[bis[2-(1-methylethyl)phenoxy]phosphinyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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